Cas no 219915-67-0 (4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide)
![4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide structure](https://www.kuujia.com/scimg/cas/219915-67-0x500.png)
4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (E)-4-methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
- 1-(Phenylglyoxylyl)piperidine p-toluenesulfonylhydrazone
- 4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
- 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide
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- MDL: MFCD28506450
- Inchi: 1S/C20H23N3O3S/c1-16-10-12-18(13-11-16)27(25,26)22-21-19(17-8-4-2-5-9-17)20(24)23-14-6-3-7-15-23/h2,4-5,8-13,22H,3,6-7,14-15H2,1H3/b21-19-
- InChI Key: URVHPGKXPLVVRC-VZCXRCSSSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N/N=C(/C1C=CC=CC=1)\C(N1CCCCC1)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 621
- Topological Polar Surface Area: 87.2
Experimental Properties
- Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (5.4E-3 g/L) (25 ºC),
4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM181335-5g |
(E)-4-methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide |
219915-67-0 | 95% | 5g |
$660 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242795-250mg |
(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide |
219915-67-0 | 98% | 250mg |
¥1710.00 | 2023-11-21 | |
abcr | AB480425-1g |
(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide; . |
219915-67-0 | 1g |
€316.00 | 2025-02-19 | ||
A2B Chem LLC | AF80621-5g |
(E)-4-Methyl-n'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide |
219915-67-0 | 98% | 5g |
$777.00 | 2024-04-20 | |
eNovation Chemicals LLC | D959370-250mg |
(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide |
219915-67-0 | 95% | 250mg |
$225 | 2023-09-02 | |
eNovation Chemicals LLC | D959370-1g |
(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide |
219915-67-0 | 95% | 1g |
$380 | 2023-09-02 | |
Chemenu | CM181335-1g |
(E)-4-methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide |
219915-67-0 | 95%+ | 1g |
$268 | 2023-01-09 | |
Alichem | A019087922-1g |
4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide |
219915-67-0 | 95% | 1g |
$211.86 | 2023-09-02 | |
Alichem | A019087922-5g |
4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide |
219915-67-0 | 95% | 5g |
$787.58 | 2023-09-02 | |
A2B Chem LLC | AF80621-1g |
(E)-4-Methyl-n'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide |
219915-67-0 | 98% | 1g |
$226.00 | 2024-04-20 |
4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide Related Literature
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide
4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide: A Comprehensive Overview
4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide (CAS No. 219915-67-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a sulfonamide derivative with a unique structure that includes a piperidine ring, a phenyl group, and a methylated benzene ring. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable candidate for various therapeutic applications.
The sulfonamide moiety in 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide is particularly noteworthy due to its historical significance in the development of antibiotics and its continued relevance in modern drug design. Sulfonamides are known for their ability to inhibit bacterial enzymes involved in folic acid synthesis, which has led to their use in treating bacterial infections. However, recent research has expanded the scope of sulfonamides to include anti-inflammatory, antiviral, and anticancer properties.
The piperidine ring, another key structural feature of this compound, contributes to its pharmacological profile by enhancing solubility and metabolic stability. Piperidine derivatives are widely used in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. This property makes 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide a promising candidate for CNS-related disorders such as Alzheimer's disease and Parkinson's disease.
The phenyl group in the compound adds aromaticity and hydrophobicity, which can influence its binding affinity to various biological targets. Phenyl-containing compounds are often used in drug discovery due to their ability to modulate protein-protein interactions and enzyme activities. In the context of 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide, the phenyl group may play a crucial role in its interaction with specific receptors or enzymes involved in disease pathways.
The methylated benzene ring further enhances the lipophilicity of the compound, which can improve its cellular uptake and distribution. This feature is particularly important for drugs that need to reach specific tissues or organs. The combination of these structural elements results in a molecule with a balanced profile of solubility, stability, and bioavailability, making it an attractive candidate for drug development.
Recent studies have explored the potential therapeutic applications of 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. These findings suggest that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Another area of interest is its anticancer activity. Preclinical studies have demonstrated that 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidine-1-ylethylidene)amino]benzenesulfonamide can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.
In addition to its direct biological effects, 4-Methyl-N-[(Z)(2-oxo-1-phenyl-2-piperidine-1-ylethylidene)amino)]benzenesulfonamide(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 207)) has shown promise as a lead compound for developing drug delivery systems. Its unique chemical structure allows for easy functionalization with targeting ligands or other bioactive molecules, enhancing its specificity and efficacy at the site of action.
The safety profile of 4-Methyl-N-[(Z)(2-oxo-
67-) has been evaluated through various preclinical studies, demonstrating low toxicity at therapeutic doses.
In conclusion,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has demonstrated low toxicity at therapeutic doses.
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